molecular formula C16H10FNO3S2 B12448104 5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid

5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid

Katalognummer: B12448104
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: PMYHRLOLKAFCSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 4-fluorophenyl group, a carbonyl group, and an amino group attached to the bithiophene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Wirkmechanismus

The mechanism of action of 5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of receptors involved in signaling pathways . The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Eigenschaften

Molekularformel

C16H10FNO3S2

Molekulargewicht

347.4 g/mol

IUPAC-Name

2-[(4-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H10FNO3S2/c17-10-5-3-9(4-6-10)14(19)18-15-13(16(20)21)11(8-23-15)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21)

InChI-Schlüssel

PMYHRLOLKAFCSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.